Alloisoimperatorin

Descripción general

Descripción

Alloisoimperatorin is a naturally occurring compound classified under the coumarins. It is primarily isolated from the roots of the plant Angelica dahurica, which belongs to the Apiaceae family . This compound is known for its various biological activities, including estrogenic, antioxidant, and anti-inflammatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Alloisoimperatorin can be synthesized through several methods, including organic synthesis and extraction from natural sources. The synthetic route typically involves the use of precursor molecules such as umbelliferone and appropriate reagents to form the coumarin structure .

Industrial Production Methods: Industrial production of this compound often relies on extraction from plant sources. The primary methods include:

Steam Distillation: This method involves the use of steam to extract the volatile components from the plant material.

Organic Solvent Extraction: Solvents like methanol, ethanol, or dichloromethane are used to dissolve the compound from the plant material.

Ultrasonic Assisted Extraction: Ultrasonic waves are used to enhance the extraction efficiency by breaking down the plant cell walls.

Análisis De Reacciones Químicas

Alloisoimperatorin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

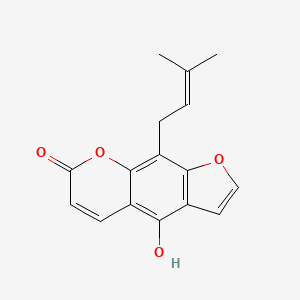

Alloisoimperatorin is characterized by its unique chemical structure, which includes a furan ring fused to a coumarin moiety. Its mechanism of action involves several biochemical pathways:

- ACSL4/AMPK/mTOR Pathway : this compound interacts with this pathway, influencing cellular processes such as autophagy and energy metabolism. It has been shown to induce autophagy in cervical cancer cells by increasing reactive oxygen species production, which leads to cell proliferation inhibition.

- Estrogenic Activity : As a phytoestrogen, it mimics estrogen's effects in the body, making it a candidate for treating hormone-dependent conditions.

Scientific Research Applications

This compound exhibits a variety of biological activities that underscore its applications across several fields:

Oncology

- Anticancer Properties : this compound has demonstrated significant anticancer activity against various cancer cell lines. For instance, it inhibits the viability of human rhabdomyosarcoma cells without affecting normal human skin fibroblasts . Additionally, it has shown potential in inducing apoptosis in gastric cancer cells through caspase activation .

| Cancer Type | Effect | Mechanism |

|---|---|---|

| Rhabdomyosarcoma | Reduced cell viability | Induction of apoptosis |

| Gastric Cancer | Inhibited proliferation | Caspase-3 activation |

Neurology

- Cognitive Enhancement : Research indicates that this compound improves memory acquisition and consolidation impaired by scopolamine in animal models. It enhances cholinergic activity by inhibiting acetylcholinesterase, thus increasing acetylcholine levels in the brain .

| Study Parameter | Dosage (mg/kg) | Effect on Memory |

|---|---|---|

| Memory Acquisition | 5 and 10 | Significant improvement |

| Memory Consolidation | 5 and 10 | Significant improvement |

Gynecology

- Menopausal Symptom Relief : Given its phytoestrogenic properties, this compound may help alleviate menopausal symptoms by mimicking estrogen effects. However, further research is necessary to validate these findings.

Pulmonology

- Lung Injury Prevention : Emerging studies suggest that this compound may serve as a protective agent against lung injury following chemotherapy and radiotherapy, highlighting its potential in supportive cancer care.

Case Studies and Clinical Insights

Several studies have evaluated the therapeutic potential of this compound:

- Anti-inflammatory Effects : A study demonstrated that imperatorin (related compound) suppressed pro-inflammatory mediators like COX-2 and iNOS in macrophages, indicating similar potential for this compound .

- Cognitive Function Improvement : In vivo experiments showed that administration of this compound significantly enhanced cognitive functions in mice subjected to memory impairment models .

Mecanismo De Acción

Alloisoimperatorin exerts its effects through multiple mechanisms:

Estrogenic Activity: It induces the activity of alkaline phosphatase, which is involved in estrogenic pathways.

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Molecular Targets and Pathways:

Keap1/PGAM5/AIFM1 Pathway: this compound regulates this pathway to induce apoptosis and ferroptosis in cancer cells.

ACSL4/AMPK/mTOR Pathway: It inhibits this pathway to protect against myocardial hypoxia/reoxygenation injury.

Comparación Con Compuestos Similares

Alloisoimperatorin is structurally similar to other coumarins such as:

- Imperatorin

- Phellopterin

- Byakangelicol

- Byakangelicin

- Neobyakangelicol

Uniqueness: this compound stands out due to its potent estrogenic activity and its ability to induce multiple cell death pathways, making it a unique compound in the study of hormone-dependent cancers and other diseases .

Actividad Biológica

Alloisoimperatorin, a coumarin derivative primarily isolated from Angelica dahurica, has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a phytoestrogen , which indicates its ability to mimic estrogen in biological systems. Its chemical structure allows it to interact with various biological targets, influencing multiple cellular pathways.

Pharmacological Activities

This compound exhibits a range of pharmacological effects, including:

- Anti-inflammatory Effects : Studies have demonstrated that this compound can significantly reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-α and IL-6. This activity is crucial in conditions like rheumatoid arthritis and other inflammatory diseases .

- Antitumor Activity : Research indicates that this compound can induce apoptosis in cancer cells through the modulation of key signaling pathways, including the PI3K/Akt pathway. It has shown effectiveness against various cancer cell lines, including hepatoma and lung cancer cells .

- Neuroprotective Effects : this compound has been reported to protect neuronal cells from oxidative stress-induced damage. This effect is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Molecular Docking Studies : Molecular docking analyses have revealed that this compound binds effectively to several key protein targets involved in inflammation and cancer progression, such as RXRA (retinoid X receptor alpha) and PTGS2 (cyclooxygenase-2) .

- Gene Expression Modulation : this compound influences gene expression related to apoptosis and cell survival. For instance, it promotes the degradation of anti-apoptotic proteins like Mcl-1, facilitating Bax translocation to mitochondria, which is essential for apoptosis .

- Regulation of Signaling Pathways : The compound modulates critical signaling pathways such as NF-κB and MAPK, which are pivotal in inflammatory responses and tumorigenesis .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various experimental models:

- A study on lung cancer cells demonstrated that this compound inhibited cell proliferation and induced apoptosis through the activation of caspases and downregulation of Bcl-2 family proteins .

- In an animal model of rheumatoid arthritis, this compound treatment resulted in reduced joint swelling and inflammation, correlating with decreased levels of inflammatory cytokines in serum samples .

Data Summary

Propiedades

IUPAC Name |

4-hydroxy-9-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-9(2)3-4-12-15-11(7-8-19-15)14(18)10-5-6-13(17)20-16(10)12/h3,5-8,18H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCROWZWGSUEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC=C3)O)C=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.